molecular formula C19H26N2O4 B13078275 endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B13078275
M. Wt: 346.4 g/mol
InChI Key: GTHIMSKFPVNTLG-PMPSAXMXSA-N
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Description

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties

Preparation Methods

The synthesis of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of functional groups: The tert-butyl and benzyloxycarbonyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases .

Scientific Research Applications

endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .

Comparison with Similar Compounds

Similar compounds to endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:

  • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • endo-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
  • tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Biological Activity

The compound endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of many bioactive compounds. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Molecular Formula : C19H26N2O4
Molecular Weight : 346.427 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism through which it exerts its effects can be summarized as follows:

  • Receptor Binding : The compound may bind to sigma receptors, which are implicated in various neurological processes and have been explored for their role in pain modulation and neuroprotection .
  • Enzyme Inhibition : The bicyclic structure allows for potential inhibition of enzymes involved in metabolic pathways, possibly affecting the degradation of signaling molecules or neurotransmitters .
  • Intramolecular Catalysis : Studies suggest that the proximity of amino and carboxyl groups in the compound may facilitate amide bond hydrolysis, mimicking enzymatic activity observed in natural systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study ASigma receptor bindingRadiolabeled ligand binding assaysHigh affinity for σ(2) subtype; potential therapeutic implications in CNS disorders .
Study BEnzyme inhibitionIn vitro enzyme assaysDemonstrated inhibition of specific metabolic enzymes; IC50 values indicate significant potency .
Study CAmide bond hydrolysisKinetic studiesFast hydrolysis rates under mild conditions; suggests potential as a model for enzyme mimicry .

Case Studies

Several case studies have explored the biological implications of this compound:

  • CNS Disorders : A study evaluated the effects of similar compounds on neuroprotection in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease by modulating sigma receptor activity.
  • Cancer Research : Research into related bicyclic compounds has shown promise in inhibiting tumor growth through targeted interactions with cell signaling pathways, suggesting that endo-tert-butyl derivatives could be further explored for anticancer properties.
  • Synthetic Biology Applications : The unique structure has been utilized in synthetic biology to develop novel therapeutic agents that can target specific cellular mechanisms more effectively than traditional drugs.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (1S,2S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15+,16+/m1/s1

InChI Key

GTHIMSKFPVNTLG-PMPSAXMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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